molecular formula C6H9N3S B1337386 1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine CAS No. 412334-36-2

1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine

Cat. No.: B1337386
CAS No.: 412334-36-2
M. Wt: 155.22 g/mol
InChI Key: LAZCCHCRSVJWPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine is a bicyclic heterocyclic compound featuring a fused imidazole-thiazole core with a partially saturated 2,3-dihydro ring system and a primary methanamine substituent at the 6-position. Its molecular formula is C₆H₉N₃S, with an average molecular mass of 155.22 g/mol and a monoisotopic mass of 155.0517 g/mol . This compound is of interest in pharmaceutical research due to its structural similarity to bioactive molecules targeting enzymes or receptors involved in diseases such as cancer and tuberculosis.

Properties

IUPAC Name

2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c7-3-5-4-9-1-2-10-6(9)8-5/h4H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZCCHCRSVJWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine typically involves the cyclization of 2-aminothiazole derivatives with appropriate carbonyl-containing precursors, often α-halocarbonyl compounds or related electrophiles. The key step is the formation of the fused imidazo-thiazole ring system through intramolecular cyclization.

Specific Synthetic Routes

Step Reaction Type Reagents & Conditions Outcome
1 Condensation 2-Aminothiazole + α-halocarbonyl compound (e.g., α-bromo ketones) under mild heating Formation of intermediate amino-ketone or amino-halide adduct
2 Cyclization Intramolecular cyclization promoted by base or acid catalyst Formation of the imidazo[2,1-b]thiazole ring system
3 Aminomethylation Introduction of methanamine group via nucleophilic substitution or reductive amination Final product: 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine
  • A common approach involves reacting (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions to yield the fused heterocycle.
  • Alternative methods include one-pot multi-component reactions, microwave-assisted synthesis, and catalyst-free protocols, which have been reported for related imidazo-thiazole derivatives, enhancing yield and reducing reaction times.

Industrial and Scale-Up Considerations

  • Industrial synthesis often employs continuous flow reactors to optimize reaction parameters such as temperature, residence time, and reagent stoichiometry, improving yield and purity.
  • Automated systems facilitate large-scale production with consistent quality, especially important for pharmaceutical applications.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Polar aprotic solvents (e.g., DMF, DMSO) or ethanol Solvent choice affects solubility and reaction rate
Temperature 50–100 °C Mild heating promotes cyclization without decomposition
Catalyst Acidic (e.g., acetic acid) or basic (e.g., triethylamine) catalysts Catalyst choice influences cyclization efficiency
Reaction Time 4–24 hours Dependent on substrate and method

Optimization studies indicate that mild acidic conditions favor cyclization, while basic conditions can promote side reactions. Microwave-assisted synthesis reduces reaction time significantly, often to under 1 hour, with comparable or improved yields.

Chemical Reaction Analysis

  • Oxidation: The compound can be oxidized to sulfoxides or sulfones using oxidants like hydrogen peroxide or potassium permanganate, modifying the sulfur atom in the thiazole ring.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the imidazo ring or amine substituent, enabling derivatization.
  • Substitution: The amino group at the methanamine position is reactive toward nucleophilic substitution, allowing functional group modifications for further synthetic applications.

Comparative Data on Synthetic Routes

Method Yield (%) Reaction Time Purity (%) Notes
α-Halocarbonyl + 2-Aminothiazole (Conventional) 65–75 12–24 h >95 Well-established, moderate yield
One-pot Multi-component Reaction 70–80 4–6 h >90 Efficient, fewer steps
Microwave-assisted Synthesis 80–90 <1 h >95 Rapid, high yield, green chemistry benefits
Catalyst-free Visible Light-triggered 60–70 6–8 h ~90 Environmentally friendly

Research Findings and Applications Related to Preparation

  • The preparation methods have been optimized to produce high-purity compounds suitable for biological testing, including anticancer and antimicrobial assays.
  • Synthetic versatility allows for the generation of derivatives with varied substituents, facilitating structure-activity relationship studies.
  • Green chemistry approaches, such as microwave-assisted and catalyst-free methods, are gaining prominence for sustainable synthesis.

Chemical Reactions Analysis

1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to interfere with the DNA replication process in cancer cells, leading to cell death. The compound may also inhibit certain enzymes critical for the survival of microbial pathogens, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogs:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Structural Differences
Target Compound C₆H₉N₃S 2,3-dihydro, 6-methanamine 155.22 Partially saturated thiazole ring
1-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine C₇H₉N₃S 2-methyl, 6-methanamine 167.23 Methyl substitution at imidazole C2
1-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine C₇H₉N₃S 3-methyl, 6-methanamine 167.23 Methyl substitution at imidazole C3
1-(Imidazo[2,1-b][1,3]thiazol-6-yl)methanamine C₆H₇N₃S Non-dihydro, 6-methanamine 153.20 Fully aromatic imidazothiazole core
Delamanid (OPC-67683) C₂₃H₁₉F₃N₄O₅ 2,3-dihydroimidazo-oxazole core, nitro, trifluoromethoxy 534.42 Oxazole instead of thiazole; complex substituents

Key Observations :

  • Substituent Position : Methyl groups at C2 or C3 (e.g., ) influence steric hindrance and electronic distribution, which may affect interactions with hydrophobic pockets in biological targets.
  • Heteroatom Replacement : Delamanid replaces sulfur in thiazole with oxygen (oxazole), demonstrating how heteroatom choice impacts therapeutic activity (e.g., antitubercular vs. anticancer) .
Anticancer Potential
  • Thiadiazole Derivatives : Compounds like 9b (IC₅₀ = 2.94 µM against HepG2) and 12a (IC₅₀ = 1.19 µM against HepG2) highlight the importance of substituents like triazoles and aryl groups in enhancing cytotoxicity .
Antitubercular Activity
  • Delamanid : A clinical-stage drug for multidrug-resistant tuberculosis (MDR-TB), Delamanid inhibits mycobacterial cell wall synthesis via nitro-reduction activation . Its 2,3-dihydroimidazo-oxazole core is critical for prodrug activation.
  • Target Compound: The thiazole analog lacks the nitro group essential for Delamanid’s mechanism, but the dihydro structure could be explored for novel nitroimidazole derivatives.

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Nitro groups (e.g., Delamanid) enhance antimycobacterial activity by enabling redox activation .
  • Ring Saturation : The 2,3-dihydro structure may reduce metabolic degradation compared to fully aromatic analogs, as seen in Delamanid’s pharmacokinetics .

Biological Activity

1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Chemical Formula : C₇H₉N₃S
  • Molecular Weight : 169.23 g/mol
  • CAS Number : 4335-34-6

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of imidazo-thiazole compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine have shown inhibitory effects against various cancer cell lines.
Cell Line IC₅₀ (μM) Reference
HepG215.4
MCF-712.3
PC318.5
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. A study indicated that thiazole derivatives possess activity against a range of bacterial strains.
Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/mL) Reference
E. coli32
S. aureus16

Structure-Activity Relationship (SAR)

Research into the SAR of imidazo-thiazole derivatives has revealed that modifications at specific positions can enhance biological activity:

  • Substituents on the thiazole ring significantly influence potency.
  • Electron-withdrawing groups at the ortho position of the phenyl ring improve anticancer activity.

Case Study 1: Anticancer Activity

A series of imidazo-thiazole derivatives were synthesized and evaluated for their anticancer properties against glioma cell lines. The study found that certain derivatives exhibited IC₅₀ values lower than those of standard chemotherapeutics like temozolomide, suggesting a promising avenue for further development.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several thiazole derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the nitrogen atom in the imidazole ring could enhance antibacterial efficacy.

The precise mechanism by which 1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in proliferation and apoptosis pathways.

Q & A

Q. What are the common synthetic routes for preparing 1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine?

The synthesis typically involves cyclization of thiohydantoin derivatives or halogen-mediated reactions. For example:

  • Cyclization with polyphosphoric acid (PPA): 5,5-disubstituted 3-allyl-2-thiohydantoins undergo cyclization in PPA to yield the dihydroimidazothiazole core .
  • Halogenation: Bromine or iodine can facilitate cyclization of 5-yliden-substituted thiohydantoins, producing halogenated intermediates for further functionalization .
  • Nucleophilic substitution: 2-Halogenomethyl derivatives react with nucleophiles (e.g., azides, thiols) to introduce diverse substituents .

Q. How can structural characterization of this compound and its derivatives be performed?

Key methods include:

  • NMR spectroscopy: Proton and carbon shifts (e.g., δ 3.90–4.17 ppm for CH₂ groups, δ 6.28–8.30 ppm for aromatic protons) confirm ring substitution patterns .
  • Mass spectrometry (MS): Molecular ion peaks (e.g., m/z 248 for 3-nitrophenyl derivatives) validate molecular weight .
  • Elemental analysis: Matches calculated vs. experimental C/H/N/S percentages (e.g., C: 53.43% calculated vs. 53.25% observed for 4c) .

Q. What are the typical reactivity patterns of this compound in organic transformations?

Common reactions include:

  • Oxidation/Reduction: Hydrogen peroxide oxidizes methanamine groups, while LiAlH₄ reduces ketones or nitro groups .
  • Substitution: Nucleophiles (e.g., halides, amines) replace halogen or hydroxyl groups at the 3- or 6-positions .
  • Knoevenagel condensation: The methylene group in 2-methyl derivatives reacts with aldehydes (e.g., vanillin) to form arylidene derivatives .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of dihydroimidazothiazole derivatives?

  • DFT calculations: Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to assess antioxidant potential .
  • Docking studies: Simulate binding to target proteins (e.g., Candida albicans enzymes or 5-HT₁A receptors) to prioritize compounds for synthesis .
    • Example: Docking of 4e (phenol derivative) with DPPH radicals showed 97% inhibition, correlating with experimental data .

Q. How to resolve contradictory IC₅₀ values in enzyme inhibition studies?

Contradictions arise from assay variability (e.g., enzyme source, substrate concentration). Strategies include:

  • Standardized protocols: Follow NCCLS guidelines for broth dilution or disk susceptibility tests to minimize variability .
  • Dose-response curves: Use multiple concentrations to calculate precise IC₅₀ values (e.g., levamisole IC₅₀ ranges from 5,000 to 400,000 nM due to assay differences) .

Q. What structural modifications enhance antimicrobial activity?

Structure-activity relationship (SAR) insights:

  • Electron-withdrawing groups: 3-Nitrophenyl (4c) and 4-fluorophenyl (4g) derivatives show higher antibacterial activity (MIC: 15.62 µg/mL against Candida albicans) .
  • Hydrophobic substituents: Arylidene groups (e.g., 4-hydroxy-3-methoxybenzylidene) improve membrane penetration and anti-inflammatory activity (40.3% edema suppression) .

Q. What analytical techniques are critical for pharmacokinetic studies of this compound?

  • LC-MS/MS: Quantify plasma concentrations (e.g., delamanid analogs) with a detection limit of 0.1 ng/mL .
  • LogP determination: Octanol-water partitioning (e.g., logP = 6.14 for delamanid) predicts tissue distribution .

Key Methodological Recommendations

  • Synthetic optimization: Use PPA for high-yield cyclization (~83% yield for 4c) .
  • Bioactivity screening: Combine in vitro assays (e.g., DPPH, MIC) with in silico docking to prioritize candidates .
  • Data reproducibility: Adopt NCCLS standards for enzymatic assays to reduce variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.